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3-Chloro-2-[(methylamino)methyl]phenol

Catalog No.
S13813235
CAS No.
M.F
C8H10ClNO
M. Wt
171.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-[(methylamino)methyl]phenol

Product Name

3-Chloro-2-[(methylamino)methyl]phenol

IUPAC Name

3-chloro-2-(methylaminomethyl)phenol

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

InChI

InChI=1S/C8H10ClNO/c1-10-5-6-7(9)3-2-4-8(6)11/h2-4,10-11H,5H2,1H3

InChI Key

GXBYHOSVSMASBL-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC=C1Cl)O

3-Chloro-2-[(methylamino)methyl]phenol is a chemical compound characterized by the presence of a chloro substituent and a methylamino group on a phenolic structure. Its molecular formula is C9H12ClN1O1C_9H_{12}ClN_1O_1 with a molecular weight of approximately 185.65 g/mol. The compound features a phenolic ring with a chlorine atom at the 3-position and a side chain containing a methylamino group attached to the 2-position, contributing to its unique chemical properties and potential biological activities .

, including:

  • Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives, typically using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert it into its corresponding amines or alcohols, employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives. Common nucleophiles for substitution include sodium methoxide and sodium ethoxide .

Research indicates that compounds similar to 3-Chloro-2-[(methylamino)methyl]phenol exhibit various biological activities. These include anti-inflammatory, anticancer, and antimicrobial properties. For instance, related phenolic compounds have been shown to inhibit cyclooxygenase enzymes, which are involved in inflammatory processes, and demonstrate cytotoxic effects against certain cancer cell lines

3-Chloro-2-[(methylamino)methyl]phenol has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting inflammatory diseases or cancers.
  • Agriculture: Similar compounds have been investigated for use in crop protection agents due to their antimicrobial properties.
  • Chemical Intermediates: It can be used in the synthesis of other complex organic molecules in chemical manufacturing .

The synthesis of 3-Chloro-2-[(methylamino)methyl]phenol typically involves nucleophilic aromatic substitution reactions. A common method includes:

  • Starting Materials: Reaction of 3-chlorophenol with methylamine under controlled temperature and pressure conditions.
  • Catalysts: The reaction may require suitable catalysts to enhance yield and selectivity.
  • Industrial Production: In industrial settings, optimized conditions are employed to maximize yield and purity through processes such as crystallization and drying .

Interaction studies involving 3-Chloro-2-[(methylamino)methyl]phenol focus on its biochemical interactions with proteins and enzymes. Preliminary studies suggest it may interact with targets such as cyclooxygenases and various kinases involved in cell signaling pathways. These interactions could elucidate its mechanism of action and inform further drug development efforts .

Several compounds share structural similarities with 3-Chloro-2-[(methylamino)methyl]phenol, each exhibiting unique properties:

Compound NameCAS NumberKey Features
4-Chloro-2-[(methylamino)methyl]phenol38926-77-1Similar structure with chlorine at the para position
4-Chloro-2-[(propylamino)methyl]phenolNot availablePropyl substituent instead of methyl
4-Chloro-2,6-bis((dimethylamino)methyl)phenolNot availableContains two dimethylamino groups
1-(5-Chloro-2-hydroxyphenyl)-N,N,N-trimethylmethanaminium bromideNot availableQuaternary ammonium compound with unique properties

These compounds highlight the diversity within this chemical class while showcasing the distinct characteristics of 3-Chloro-2-[(methylamino)methyl]phenol due to its specific substituents and positions on the phenolic ring .

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

171.0450916 g/mol

Monoisotopic Mass

171.0450916 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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